3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOKRZMNGZDTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method is efficient and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions with optimization for scale-up. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific target.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound’s 2-fluoroethyl group enhances lipophilicity compared to Tofacitinib’s methyl group but lacks the pyrrolopyrimidine moiety critical for JAK binding .
- Brominated pyrimidoindole derivatives (e.g., ) prioritize aromatic interactions for chiral separation in HPLC, differing from the target compound’s aliphatic fluoroethyl group .
- Fluorophenyl-substituted analogs (e.g., ) demonstrate the role of halogenated aromatic rings in modulating solubility and target affinity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Key Insights :
Biological Activity
3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Weight: 227.27 g/mol
CAS Number: 2097996-04-6
Biological Activity Overview
Research on this compound indicates its potential as a modulator in various biochemical pathways. The following sections detail specific biological activities and findings.
1. Pharmacological Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of neurological disorders. For instance, compounds with similar structural motifs have been shown to influence neurotransmitter systems and exhibit anti-epileptic effects in animal models .
The proposed mechanism involves modulation of neurotransmitter levels, particularly serotonin and dopamine pathways, which are crucial in managing conditions like epilepsy and depression. The compound may act on specific receptors or enzymes involved in these pathways, although detailed mechanistic studies are still needed.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Relevant Case Studies
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-fluoroethylamine with piperidine derivatives under controlled conditions to form the final product.
Synthetic Route Overview
- Reactants: 2-fluoroethylamine and piperidine.
- Conditions: Solvents such as dichloromethane or acetonitrile; temperature control to optimize yield.
- Purification: Advanced techniques to ensure high purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
